JD-5037

CB1 receptor Binding affinity Selectivity

JD-5037 is the definitive peripherally restricted CB1 inverse agonist for metabolic research. Sub-nanomolar CB1 affinity (Ki=0.35 nM), >700-fold selectivity over CB2, and 0% brain receptor occupancy deliver full metabolic efficacy without CNS liabilities seen with rimonabant. Validated in DIO/NASH models at 3 mg/kg/day, it uniquely targets the CB1b isoform (Ki=0.24 nM) enriched in peripheral metabolic tissues. For CNS-sparing metabolic pharmacology, JD-5037 is not interchangeable with other in-class compounds.

Molecular Formula C27H27Cl2N5O3S
Molecular Weight 572.5 g/mol
CAS No. 1392116-14-1
Cat. No. B608179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJD-5037
CAS1392116-14-1
SynonymsJD5037;  JD-5037;  JD 5037.
Molecular FormulaC27H27Cl2N5O3S
Molecular Weight572.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24+/m1/s1
InChIKeyGTCSIQFTNPTSLO-RPWUZVMVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JD-5037 (CAS 1392116-14-1): Peripherally Restricted CB1 Inverse Agonist for Metabolic Disorder Research


JD-5037 (CAS 1392116-14-1) is a synthetic, potent, and highly selective peripherally restricted inverse agonist of the cannabinoid-1 (CB1) receptor [1]. It is a member of the 4,5-dihydropyrazole class and was structurally optimized from the brain-penetrant parent compound SLV-319 (Ibipinabant) to minimize blood-brain barrier penetration while retaining high CB1 binding affinity [2]. This molecular design aims to circumvent the neuropsychiatric liabilities associated with first-generation central CB1 antagonists such as rimonabant, while preserving the therapeutic benefits for metabolic disorders including obesity, non-alcoholic fatty liver disease (NAFLD), and insulin resistance [3]. JD-5037 exhibits a Ki of 0.35 nM at the CB1 receptor and >700-fold selectivity over the CB2 receptor [4].

Why JD-5037 Cannot Be Substituted by Generic CB1 Antagonists in Metabolic Disease Models


Generic CB1 antagonists such as rimonabant and taranabant exhibit potent anti-obesity effects but are rendered unsuitable for many research applications due to significant brain penetration and consequent central nervous system (CNS) liabilities, including anxiety and depression [1]. While other peripherally restricted CB1 antagonists exist (e.g., AM6545), JD-5037's differentiation lies in its unparalleled combination of sub-nanomolar CB1 affinity, extreme CB1/CB2 selectivity (>700-fold), and rigorous in vivo validation demonstrating that peripheral CB1 blockade alone is sufficient to recapitulate the full metabolic benefits of global CB1 antagonism [2]. Critically, the compound's physicochemical properties and unique formulation requirements (e.g., the necessity of DMSO for optimal oral bioavailability) mean that substitution with other analogs in the same vehicle may yield dramatically different and misleading pharmacokinetic profiles [3]. Therefore, for studies requiring robust, CNS-sparing CB1 inverse agonism with predictable in vivo exposure, JD-5037 is not freely interchangeable with other in-class compounds.

JD-5037 Product-Specific Quantitative Differentiation Evidence Guide


JD-5037 vs. SLV-319: 20-Fold Higher CB1 Binding Affinity and Superior CB1/CB2 Selectivity

JD-5037 demonstrates a 20-fold higher binding affinity for the CB1 receptor compared to its parent compound, SLV-319 (Ibipinabant) [1]. In GTPγS binding assays, both compounds act as inverse agonists, but JD-5037's enhanced affinity translates to a Ki of 0.35 nM versus SLV-319's Ki of approximately 7 nM [2]. Furthermore, JD-5037 exhibits >700-fold selectivity for CB1 over CB2, a significant improvement over SLV-319's reported selectivity profile . This enhanced affinity and selectivity profile is a direct result of the structural modifications made to the 4,5-dihydropyrazole core.

CB1 receptor Binding affinity Selectivity SAR

JD-5037 vs. Rimonabant: Zero Brain CB1 Receptor Occupancy Confirms Peripheral Restriction

In contrast to the brain-penetrant CB1 antagonist rimonabant, JD-5037 demonstrates minimal to no brain penetration. At an oral dose of 3 mg/kg, JD-5037 showed no displacement of a PET ligand from brain CB1 receptors, indicating 0% occupancy [1]. In a separate study, rimonabant at 30 mg/kg showed 87% occupancy of CB1 receptors in mouse brain, while JD-5037 showed 0% occupancy [2]. This stark difference is corroborated by direct measurement of brain tissue concentrations, which were below the limit of detection for JD-5037 [3].

Brain penetration Receptor occupancy CNS safety PET imaging

JD-5037 in Diet-Induced Obesity: Equieffective to Brain-Penetrant Parent for Metabolic Benefit

Despite its lack of brain penetration, JD-5037 is equieffective with its brain-penetrant parent compound, SLV-319, in reducing body weight, hepatic steatosis, and insulin resistance in a diet-induced obesity (DIO) mouse model [1]. In one study, chronic daily administration of JD-5037 (3 mg/kg) for 28 days resulted in a 28% reduction in body weight in obese mice, bringing their weight down to that of normal chow-fed controls [2]. This effect was achieved without altering total energy expenditure, suggesting a shift in nutrient partitioning [3].

Obesity Metabolic syndrome In vivo efficacy Weight loss

JD-5037 Formulation-Dependent Bioavailability: DMSO is Critical for Achieving Target Engagement

The oral bioavailability and target engagement of JD-5037 are highly dependent on the formulation vehicle. A direct comparison of two common vehicles revealed that using 4% DMSO/1% Tween-80 in PBS (Vehicle #1) resulted in a peak plasma concentration of 1076 ± 208 ng/mL (1,840 nM) 1 hour post-dose [1]. In contrast, using 5% Tween-80 solution (Vehicle #2) yielded a plasma concentration of only 0.38 ± 0.02 ng/mL (0.67 nM), a >1,000-fold difference [2]. Given JD-5037's high plasma protein binding (99.6%), the calculated free drug concentration with Vehicle #2 was 2.7 pM, which is two orders of magnitude below the binding Kd (0.4 nM) and predicts negligible CB1R occupancy [3].

Pharmacokinetics Formulation Bioavailability Vehicle effects

JD-5037 vs. Rimonabant: Divergent Affinity for CB1 Receptor Splice Variant (CB1b)

JD-5037 and rimonabant exhibit an inverted affinity profile for the two major human CB1 receptor isoforms. While both compounds bind the canonical CB1 isoform, JD-5037 demonstrates a striking 34-fold higher affinity for the CB1b splice variant (Ki = 0.24 ± 0.12 nM) compared to the CB1 isoform (Ki = 8.16 ± 1.51 nM) [1]. In contrast, rimonabant shows the opposite preference, with a 3.3-fold higher affinity for CB1 (Ki = 2.30 ± 0.69 nM) over CB1b (Ki = 7.65 ± 3.79 nM) [2].

Receptor isoforms CB1b Pharmacology Splice variant

JD-5037 Best-Fit Research and Industrial Application Scenarios


Investigating Peripheral CB1R-Mediated Metabolic Regulation Without CNS Confounds

JD-5037 is the definitive tool for dissecting the role of peripheral CB1 receptors in metabolic homeostasis. Its 0% brain receptor occupancy [1] and equipotent metabolic efficacy to brain-penetrant analogs [2] allow researchers to study the effects of CB1 blockade on liver, adipose tissue, and pancreatic function without the confounding influences of central nervous system activity. This is critical for validating peripheral CB1 as a drug target for obesity, NAFLD/NASH, and type 2 diabetes.

Validating In Vivo Efficacy in Diet-Induced Obesity and NAFLD/NASH Models

For preclinical studies in diet-induced obesity (DIO) or non-alcoholic steatohepatitis (NASH) models, JD-5037 provides robust, reproducible efficacy. At 3 mg/kg/day, it induces significant body weight loss (up to 28%) and reverses hepatic steatosis and insulin resistance [3]. Researchers should adhere to the validated formulation (4% DMSO/1% Tween-80 in PBS) to ensure adequate oral bioavailability and target engagement [4].

CB1b Splice Variant Pharmacology and Peripheral Tissue Signaling

Given its 34-fold higher affinity for the CB1b receptor isoform (Ki = 0.24 nM) compared to the canonical CB1 isoform [5], JD-5037 is uniquely suited for studies investigating the specific physiological and pathophysiological roles of CB1b. Since CB1b is enriched in peripheral metabolic tissues, JD-5037 can be used to probe isoform-specific signaling pathways in hepatocytes, adipocytes, and pancreatic beta cells, offering insights not attainable with isoform-nonselective antagonists like rimonabant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for JD-5037

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.